Home > Products > Screening Compounds P72084 > 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline
5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline -

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

Catalog Number: EVT-4898609
CAS Number:
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline is a small molecule that acts as an allosteric noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5) []. It is also known by its developmental code name, INCB9471 []. This compound has demonstrated potent inhibitory activity against monocyte migration and HIV-1 infection in preclinical studies and has shown promising results in Phase I and II human clinical trials for viral load reduction [].

Mechanism of Action

5-Chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline functions as a noncompetitive allosteric antagonist of CCR5 []. This means it binds to a site on CCR5 different from the site where the natural ligand binds, preventing the receptor from being activated even in the presence of the ligand []. This binding inhibits macrophage inflammatory protein-1β-induced monocyte migration, a key process in inflammation, and blocks the infection of peripheral blood mononuclear cells by various strains of R5-HIV-1 []. The compound exhibits rapid association with CCR5 but dissociates slowly, contributing to its prolonged inhibitory effect []. Site-specific mutagenesis studies have identified specific CCR5 residues crucial for its interaction with the compound [].

Applications
  • HIV-1 Infection Inhibition: This compound has demonstrated potent inhibitory activity against a panel of R5-HIV-1 strains in vitro []. It has also shown efficacy in reducing viral load in Phase I and II human clinical trials, making it a potential therapeutic agent for HIV-1 infection [].
  • Anti-Inflammatory Agent: By blocking CCR5, this compound inhibits the migration of monocytes, key cells involved in inflammatory responses []. This suggests its potential use as an anti-inflammatory agent for diseases where excessive monocyte migration contributes to the pathology.

3-Cyano-5,6-dihydro-4-(2′-thienyl)-benzo[h]quinolin-2(1H)-thione

Compound Description: This compound serves as a key intermediate in the synthesis of various substituted benzo[h]quinolines, benzo[h]thieno[2,3-b]quinolines, and benzo[h]pyrimido[4′,5′:4,5]thieno[2,3-b]quinolines [].

2-(Substituted)-3-amino-5,6-dihydro-4-(2′-thienyl)-benzo[h]thieno[2,3-b]quinolines

Compound Description: This series of compounds, synthesized from the aforementioned benzo[h]quinoline derivative, further expands the structural diversity by incorporating a thieno[2,3-b]quinoline system [].

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

Compound Description: This series of compounds features a 1,5-benzothiazepine core, investigated for their potential antimicrobial activities []. Variations in the 8-position with fluoro, chloro, bromo, methyl, methoxy, or ethoxy substituents, as well as modifications in the 2- and 4-positions with chlorophenyl and hydroxyphenyl/phenyl groups, respectively, demonstrate structure-activity relationship studies [].

Properties

Product Name

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

IUPAC Name

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C20H18ClNO2/c21-18-8-9-19(20-17(18)5-2-10-22-20)24-12-11-23-16-7-6-14-3-1-4-15(14)13-16/h2,5-10,13H,1,3-4,11-12H2

InChI Key

ROHFSXUDWIPNNY-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCCOC3=C4C(=C(C=C3)Cl)C=CC=N4

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCOC3=C4C(=C(C=C3)Cl)C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.